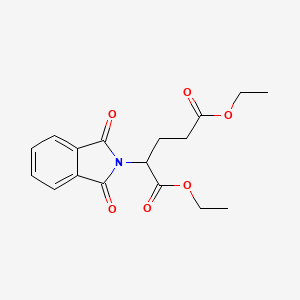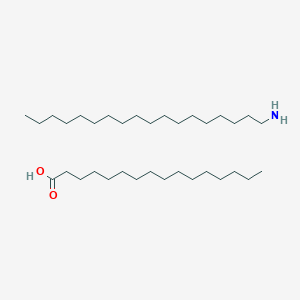![molecular formula C15H15Br B11958594 [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene CAS No. 858811-68-4](/img/structure/B11958594.png)
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene is an organic compound with the molecular formula C15H15Br. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in organic synthesis and research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (1R,2S)-1-methyl-2-phenylethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to [(1R,2S)-1-methyl-2-phenylethyl]benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium at elevated temperatures.
Major Products
Substitution: [(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]benzene, [(1R,2S)-2-cyano-1-methyl-2-phenylethyl]benzene.
Reduction: [(1R,2S)-1-methyl-2-phenylethyl]benzene.
Oxidation: this compound oxide.
Aplicaciones Científicas De Investigación
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the chiral center can influence the stereochemistry of the products formed. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and its potential to undergo redox reactions.
Comparación Con Compuestos Similares
[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene can be compared with other similar compounds, such as:
[(1R,2S)-1-bromo-2-phenylpropyl]benzene: Similar structure but different substitution pattern.
[(1R,2R)-2-chloro-1-methyl-2-phenylethyl]benzene: Chlorine atom instead of bromine, leading to different reactivity.
[(1R,2R)-1-methyl-2-phenyl-2-(phenylsulfonyl)ethyl]benzene: Contains a sulfonyl group, which significantly alters its chemical properties.
Propiedades
Número CAS |
858811-68-4 |
|---|---|
Fórmula molecular |
C15H15Br |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
(1-bromo-1-phenylpropan-2-yl)benzene |
InChI |
InChI=1S/C15H15Br/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2-12,15H,1H3 |
Clave InChI |
UHMUZEBOXCHNND-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)

![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)








![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-chloro-](/img/structure/B11958623.png)
